REACTION_CXSMILES
|
Cl.[CH3:2][C:3]([CH2:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)(C(OCC)=O)[C:4]([O:6]CC)=[O:5]>>[CH3:2][CH:3]([CH2:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
96.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diethyl 2-methyl-2-(4-pyridylmethyl)malonate
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(C(=O)OCC)CC1=CC=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with hexane (100 ml)
|
Type
|
CUSTOM
|
Details
|
to remove sodium hydride oil
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered off with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |